PEG3 vs. PEG2 Arm Length in Ternary Complex Formation
N-(Boc-PEG3)-N-bis(PEG3-azide) features three PEG3 arms providing approximately 12-atom linker segments, compared with N-(Boc-PEG2)-N-bis(PEG3-azide) (CAS 2353409-46-6) which substitutes one arm with a PEG2 segment and N,N-Bis(PEG2-azide)-N-Boc (CAS 2100306-79-2) which uses PEG2 arms throughout . Research demonstrates that GSPT1 degradation efficiency is directly dependent on flexible PEG chain length in PROTAC constructs, with systematic linker length variation producing distinct degradation profiles [1]. The PEG3-based architecture of the target compound provides intermediate spatial separation between functional groups, occupying a balanced design space between overly compact PEG2 linkers that may restrict ternary complex geometry and excessively long PEG linkers that can introduce entropic penalties or reduced cellular permeability .
| Evidence Dimension | Linker arm length and spatial separation |
|---|---|
| Target Compound Data | Three PEG3 arms (approximately 12 atoms per arm segment) |
| Comparator Or Baseline | N,N-Bis(PEG2-azide)-N-Boc: PEG2 arms (approximately 8 atoms per arm) |
| Quantified Difference | Approximately 4 additional atoms per arm segment (approximately 50% longer PEG chain per branch) |
| Conditions | Structural comparison based on chemical formula and PEG unit composition |
Why This Matters
This structural distinction directly impacts the achievable separation distance between conjugated ligands in PROTAC constructs, affecting ternary complex formation geometry and ultimate degradation efficiency.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Scientific Reports. 2026. View Source
